molecular formula C9H12F3NO2 B13453338 Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

Cat. No.: B13453338
M. Wt: 223.19 g/mol
InChI Key: CYFICQAEQCFIQB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a bicyclo[111]pentane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the ester functionality, leading to the formation of alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group or the ester moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted derivatives with new functional groups.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is unique due to the presence of both an amino group and a methyl ester functionality, which can provide distinct reactivity and potential for derivatization compared to its analogs.

Properties

IUPAC Name

methyl 2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO2/c1-15-6(14)5(13)7-2-8(3-7,4-7)9(10,11)12/h5H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFICQAEQCFIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC(C1)(C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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